1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-
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Overview
Description
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- is a macrocyclic compound known for its ability to form stable metal complexes. This compound is part of the azamacrocycle family, which is characterized by the presence of nitrogen atoms within a cyclic structure. The compound’s unique structure allows it to interact with various metal ions, making it valuable in different scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- typically involves the cyclization of linear precursors containing nitrogen atoms. One common method includes the reaction of ethylenediamine with formaldehyde and a nitrobenzyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms within the macrocyclic structure coordinate with metal ions, forming stable complexes. This chelation can inhibit metal-catalyzed oxidation processes, making the compound an effective antioxidant. Additionally, the nitro group can participate in redox reactions, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar azamacrocycle without the nitrobenzyl group.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: Lacks the nitrobenzyl substitution but shares the dioxo structure.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(2-methylthiophene)methyl]-: A derivative with a different aromatic substitution.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitrobenzyl group, which enhances its reactivity and ability to form diverse metal complexes. This substitution also imparts specific redox properties, making it distinct from other azamacrocycles.
Properties
CAS No. |
110912-90-8 |
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Molecular Formula |
C17H25N5O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)methyl]-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C17H25N5O4/c23-16-15(12-13-2-4-14(5-3-13)22(25)26)17(24)21-11-9-19-7-1-6-18-8-10-20-16/h2-5,15,18-19H,1,6-12H2,(H,20,23)(H,21,24) |
InChI Key |
NWNUPQLJQPIAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC(=O)C(C(=O)NCCNC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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